1-Aminopropane-2-thiol

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

1-Aminopropane-2-thiol (CAS 598-36-7), also known as β-mercaptopropylamine or methyl-2-cysteamine, is a low molecular weight (91.18 g/mol) bifunctional aminothiol compound with the molecular formula C3H9NS. It features a three-carbon backbone with a primary amine (-NH₂) at the C1 position and a thiol (-SH) at the C2 position, distinguishing it from its positional isomer 2-aminopropane-1-thiol and the two-carbon aminothiol cysteamine (2-mercaptoethylamine).

Molecular Formula C3H9NS
Molecular Weight 91.18 g/mol
CAS No. 598-36-7
Cat. No. B1215179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopropane-2-thiol
CAS598-36-7
Synonymseta-mercaptopropylamine
HCl of beta-mercaptopropylamine
methyl-2-cysteamine
Molecular FormulaC3H9NS
Molecular Weight91.18 g/mol
Structural Identifiers
SMILESCC(CN)S
InChIInChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3
InChIKeyMHJPNBAEWSRKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopropane-2-thiol (CAS 598-36-7): Overview of Core Properties and Procurement Parameters


1-Aminopropane-2-thiol (CAS 598-36-7), also known as β-mercaptopropylamine or methyl-2-cysteamine, is a low molecular weight (91.18 g/mol) bifunctional aminothiol compound with the molecular formula C3H9NS [1]. It features a three-carbon backbone with a primary amine (-NH₂) at the C1 position and a thiol (-SH) at the C2 position, distinguishing it from its positional isomer 2-aminopropane-1-thiol and the two-carbon aminothiol cysteamine (2-mercaptoethylamine) . The compound is typically supplied as the more stable hydrochloride salt (CAS 4146-16-1) for research and industrial applications, with the free base exhibiting a predicted pKa of 8.76±0.10 and a melting point of approximately 65.7 °C .

1-Aminopropane-2-thiol (CAS 598-36-7): Why Generic Substitution Fails in Research and Industrial Settings


The precise positional isomerism of 1-aminopropane-2-thiol is critical for its intended function, and simple substitution with seemingly similar aminothiols, such as 2-aminopropane-1-thiol or cysteamine, can lead to divergent or null results in key applications . The distinct spatial arrangement of the nucleophilic amine and thiol moieties in 1-aminopropane-2-thiol dictates its unique reactivity profile and biological target engagement, as demonstrated by its specific inhibitory constants (Ki values) against a panel of clinically relevant enzymes, which differ significantly from other aminothiol scaffolds [1]. Furthermore, its specific physicochemical properties, including a predicted pKa of 8.76, directly influence its stability, handling, and performance in synthetic and formulation processes, making a generic substitute a high-risk choice with unverified outcomes .

1-Aminopropane-2-thiol (CAS 598-36-7): Quantitative Differentiation Evidence Versus Analogs


1-Aminopropane-2-thiol (CAS 598-36-7): Enzyme Inhibition Profile as a Scaffold for Selective Inhibitor Design

Novel 1,2-aminopropanethiol-substituted derivatives (based on the 1-aminopropane-2-thiol scaffold) demonstrate a distinct and quantifiable enzyme inhibition profile, providing a measurable advantage over other aminothiol-based inhibitors for the targeted development of anti-Alzheimer's agents [1]. This class of compounds exhibits a range of Ki values across multiple therapeutically relevant enzymes, with a notably higher potency against acetylcholinesterase (AChE) compared to α-glycosidase and human carbonic anhydrase isoforms I and II, highlighting its scaffold-specific selectivity [1].

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

1-Aminopropane-2-thiol (CAS 598-36-7): Physicochemical Property Differentiation vs. Cysteamine

1-Aminopropane-2-thiol exhibits a distinct predicted pKa value that differentiates it from the clinically used aminothiol, cysteamine, impacting its reactivity and formulation behavior . The presence of the methyl group on the carbon adjacent to the thiol in 1-aminopropane-2-thiol increases the pKa of the thiol group compared to cysteamine, which is known to have a thiol pKa of approximately 8.1 [1].

Physicochemical Properties pKa Stability

1-Aminopropane-2-thiol (CAS 598-36-7): Unique Structural Isomerism for Thiazine Synthesis

The specific 1,2-aminothiol arrangement in 1-aminopropane-2-thiol is a critical structural requirement for the efficient one-step synthesis of tetrahydro-1,4-thiazine-3-ones, a heterocyclic scaffold not readily accessible from its positional isomer 2-aminopropane-1-thiol [1]. The proximity of the amine and thiol groups in the 1,2-relationship is essential for the condensation reaction with α-chlorocarboxylic acids to form the thiazine ring system [1].

Organic Synthesis Heterocycle Formation Thiazine

1-Aminopropane-2-thiol (CAS 598-36-7): Recommended Applications Based on Verified Evidence


Medicinal Chemistry: Scaffold for Selective Enzyme Inhibitor Development

Based on the established enzyme inhibition profile of its derivatives (Ki values in the low micromolar range for acetylcholinesterase), 1-aminopropane-2-thiol is the recommended starting scaffold for synthesizing focused libraries aimed at developing selective inhibitors for acetylcholinesterase, human carbonic anhydrases, and α-glycosidase. Procurement decisions for these programs should be guided by the need for the specific 1,2-aminopropanethiol core to maintain the desired biological activity [1].

Organic Synthesis: Building Block for 1,4-Thiazine Heterocycles

1-Aminopropane-2-thiol is uniquely suited for the synthesis of tetrahydro-1,4-thiazine-3-one derivatives, a privileged structure in drug discovery. This application relies on the precise 1,2-aminothiol substitution pattern, which cannot be replaced by the 1,3- or 2,1-analogs. Researchers requiring this specific heterocyclic core must procure 1-aminopropane-2-thiol specifically to ensure successful reaction outcomes [2].

Chemical Biology: Redox and Chelation Studies with Controlled Thiol Reactivity

With a predicted thiol pKa of 8.76, which is significantly higher than that of the related aminothiol cysteamine (pKa 8.1), 1-aminopropane-2-thiol offers a less acidic thiol functionality. This property is advantageous in chemical biology applications, such as the design of metal-chelating agents or redox-sensitive probes, where a more tightly bound proton on the thiol provides a different window of reactivity and stability at physiological pH compared to more readily ionized aminothiols .

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